molecular formula C25H16O B14657669 3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one CAS No. 50558-62-8

3-Phenyl-1-(pyren-1-YL)prop-2-EN-1-one

Cat. No.: B14657669
CAS No.: 50558-62-8
M. Wt: 332.4 g/mol
InChI Key: NOYBSAZWUGRHFY-UHFFFAOYSA-N
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Description

3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a phenyl group and a pyrene group attached to a propenone backbone. The pyrene moiety is known for its strong fluorescence properties, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 1-pyrene carboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl or pyrene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is primarily related to its ability to interact with various molecular targets through π-π stacking interactions and hydrogen bonding. The pyrene moiety allows for strong fluorescence, which can be used to track and visualize molecular interactions. The compound’s effects in biological systems are often mediated through its interaction with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-(pyren-1-yl)prop-2-en-1-one is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable in applications requiring fluorescence, such as bioimaging and optoelectronics.

Properties

CAS No.

50558-62-8

Molecular Formula

C25H16O

Molecular Weight

332.4 g/mol

IUPAC Name

3-phenyl-1-pyren-1-ylprop-2-en-1-one

InChI

InChI=1S/C25H16O/c26-23(16-9-17-5-2-1-3-6-17)21-14-12-20-11-10-18-7-4-8-19-13-15-22(21)25(20)24(18)19/h1-16H

InChI Key

NOYBSAZWUGRHFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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